1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester
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Overview
Description
1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester typically involves the reaction of 1-(Tetrahydrofuran-3-yl)pyrazole with boronic acid derivatives under controlled conditions. One common method includes the use of n-butyllithium (n-BuLi) as a base, followed by the addition of triisopropyl borate. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The boronic ester group can be substituted with various electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions. The boronic ester group is highly reactive and can form stable complexes with other molecules. This reactivity is exploited in cross-coupling reactions, where the boronic ester transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Used in the synthesis of biologically active compounds.
4-Pyrazoleboronic Acid Pinacol Ester: Utilized in the preparation of various inhibitors and pharmaceutical intermediates.
Uniqueness: 1-(Tetrahydrofuran-3-yl)pyrazole-3-boronic Acid Pinacol Ester is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the tetrahydrofuran ring enhances its solubility and compatibility with various solvents, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C13H21BN2O3 |
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Molecular Weight |
264.13 g/mol |
IUPAC Name |
1-(oxolan-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)11-5-7-16(15-11)10-6-8-17-9-10/h5,7,10H,6,8-9H2,1-4H3 |
InChI Key |
HCWAZERNMZJKPK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCOC3 |
Origin of Product |
United States |
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